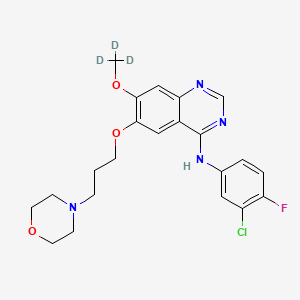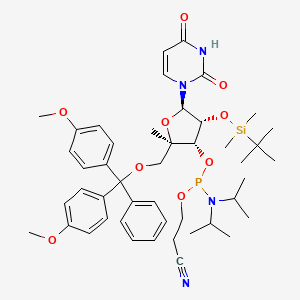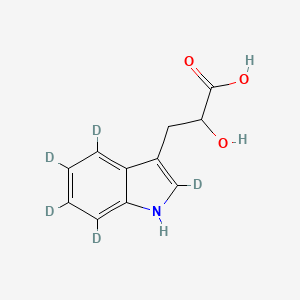
Isoandrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoandrographolide is a minor diterpenoid lactone isolated from the plant Andrographis paniculata. It shares the same chemical formula as andrographolide (C20H30O5) but differs in its geometry. This compound forms a colorless prism with a melting point of 198–200°C .
Métodos De Preparación
Isoandrographolide can be synthesized from andrographolide. The synthetic route involves the conversion of andrographolide to this compound through a series of chemical reactions. The preparation of this compound acetals has been reported, where this compound is reacted with various aldehydes under acidic conditions to form acetals . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Análisis De Reacciones Químicas
Isoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the oxidation of this compound can lead to the formation of this compound acetals, which have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The major products formed from these reactions include various acetals and derivatives of this compound.
Aplicaciones Científicas De Investigación
Isoandrographolide has been extensively studied for its potential therapeutic applications. It has shown significant anti-plasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite . Additionally, this compound possesses antiviral, anti-inflammatory, and anticancer properties. It has been investigated for its potential use in treating diseases such as malaria, viral infections, and cancer . In the field of chemistry, this compound and its derivatives are used as starting materials for the synthesis of new compounds with enhanced biological activities.
Mecanismo De Acción
The mechanism of action of isoandrographolide involves its interaction with various molecular targets and pathways. This compound inhibits the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and provide therapeutic benefits in conditions such as silicosis. Additionally, this compound has been shown to modulate the Wnt signaling pathway, which is involved in cellular homeostasis and neuroprotection .
Comparación Con Compuestos Similares
Isoandrographolide is structurally similar to andrographolide, neoandrographolide, and 14-deoxyandrographolide. These compounds are also isolated from Andrographis paniculata and share similar biological activities. this compound is unique in its specific geometric configuration, which contributes to its distinct biological properties . For example, while andrographolide is known for its anti-inflammatory and anticancer activities, this compound has shown potent anti-plasmodial and antiviral activities .
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |
Clave InChI |
QTYVPMSAPQBXMM-BXTHMLGCSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















